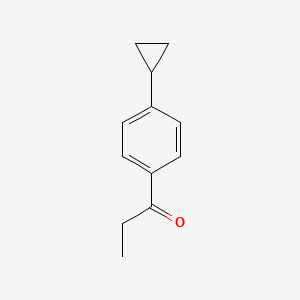

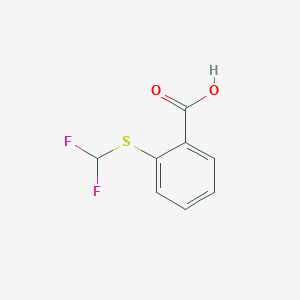

![molecular formula C11H10N2O B1301323 1-[2-(1H-imidazol-1-yl)phenyl]ethanone CAS No. 20513-61-5](/img/structure/B1301323.png)

1-[2-(1H-imidazol-1-yl)phenyl]ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

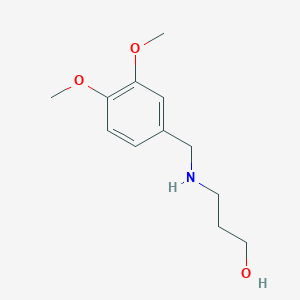

“1-[2-(1H-imidazol-1-yl)phenyl]ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of imidazole derivatives, such as “1-[2-(1H-imidazol-1-yl)phenyl]ethanone”, often involves the reaction of glyoxal and ammonia . In one study, a series of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives were synthesized as potential inhibitors .

Molecular Structure Analysis

The molecular structure of “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” is characterized by the presence of an imidazole ring attached to a phenyl group via an ethanone linker . In the crystal structure of a related compound, molecules are linked through hydrogen bonds, forming a sheet-like structure .

Scientific Research Applications

Antibacterial Applications

Imidazole derivatives, including “1-[2-(1H-imidazol-1-yl)phenyl]ethanone”, have been studied for their antibacterial properties. These compounds can interfere with the synthesis of bacterial cell walls or disrupt essential bacterial enzymes, leading to the inhibition of bacterial growth. This makes them potential candidates for the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Antifungal Activity

The imidazole ring is a common feature in many antifungal agents. “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” may exhibit antifungal activity by disrupting the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption can lead to increased membrane permeability and ultimately, cell death .

Antitumor Potential

Imidazole-containing compounds have shown promise in antitumor research. They can act as inhibitors of various enzymes that are overexpressed in cancer cells, such as cyclin-dependent kinases. By inhibiting these enzymes, “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” could potentially halt the proliferation of cancer cells and be used in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory properties of imidazole derivatives are attributed to their ability to modulate the production of inflammatory cytokines and mediators. “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” could be utilized in the treatment of inflammatory diseases by reducing inflammation and associated symptoms .

Antiviral Uses

Imidazole compounds have been explored for their antiviral activities. They can inhibit viral replication by targeting viral enzymes or interfering with viral DNA synthesis. As such, “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” might serve as a lead compound for the development of new antiviral drugs .

Antidiabetic Effects

Research has indicated that imidazole derivatives can have antidiabetic effects by influencing the metabolic pathways involved in diabetes. They may enhance insulin sensitivity or stimulate the secretion of insulin, thereby helping to regulate blood glucose levels. “1-[2-(1H-imidazol-1-yl)phenyl]ethanone” could contribute to the management of diabetes through these mechanisms .

Future Directions

Mechanism of Action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities and can interact with various biological targets .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways, leading to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can induce various molecular and cellular effects .

properties

IUPAC Name |

1-(2-imidazol-1-ylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9(14)10-4-2-3-5-11(10)13-7-6-12-8-13/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBZSVCEOTUDGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1N2C=CN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363038 |

Source

|

| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |

CAS RN |

20513-61-5 |

Source

|

| Record name | 1-[2-(1H-imidazol-1-yl)phenyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

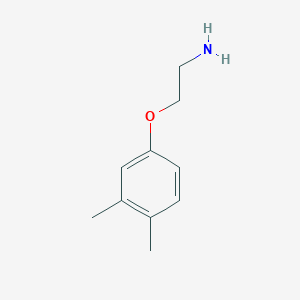

![4-[3-(2-Methylphenoxy)propyl]morpholine](/img/structure/B1301253.png)

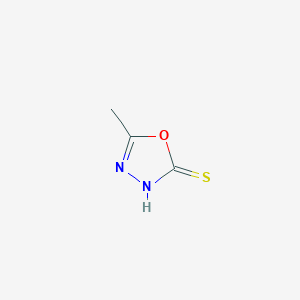

![2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B1301261.png)

![4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol](/img/structure/B1301288.png)